molecular formula C11H13N3OS B2638237 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane CAS No. 2320445-20-1

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane

Cat. No. B2638237
CAS RN: 2320445-20-1
M. Wt: 235.31
InChI Key: NVPSAGYJTNGCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” is a derivative of thienopyrimidine . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities, including inhibition of tumor necrosis factor alpha and nitric oxide .


Synthesis Analysis

The compound can be synthesized from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps was reported to be 43% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” include condensation reaction, chlorination, and nucleophilic substitution . These reactions are part of a rapid and green synthetic method .

Scientific Research Applications

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are similar to 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane, have been found to inhibit tumor necrosis factor alpha and nitric oxide .

Treatment of Acute Myeloid Leukemia

Thienopyrimidine derivatives have been confirmed to be potent inhibitors for acute myeloid leukemia .

Antimicrobial Activity

Thienopyrimidine derivatives have been reported to have antimicrobial activity .

Treatment of Disorders of Smooth Muscle Function

Some 2-substituted thienopyrimidin-4-one derivatives may serve as novel spasmolytic agents to treat disorders of smooth muscle function .

Inhibition of PI3 Kinase p110α

Thieno[3,2-d]pyrimidine derivatives inhibit PI3 kinase p110α, an important cancer target which deregulates the PI3K/Akt signaling pathway in a wide variety of tumors .

Simulation of the Role of Purine

The latest literature shows that thieno[3,4-d]-pyrimidine, a common heterocyclic nucleus, can be reinstalled into a new isomorphic RNA alphabet, with higher structural and electronic similarity to the native purines, therefore it can better simulate the role of purine .

Preparation of Potent P2Y12 Inhibitors

Thienopyrimidine core can be used in preparing potent P2Y12 inhibitors .

Synthesis of Thienopyrimidine Derivatives

Thienopyrimidine derivatives can be synthesized from the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution .

Future Directions

The future directions for “4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medicinal chemistry. Thienopyrimidines have shown promise in various areas of research, including cancer treatment , and “4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” could potentially contribute to these areas.

properties

IUPAC Name

4-thieno[3,2-d]pyrimidin-4-yl-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-14(4-6-15-5-1)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSAGYJTNGCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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